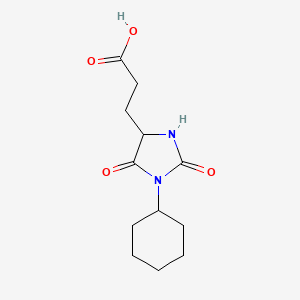

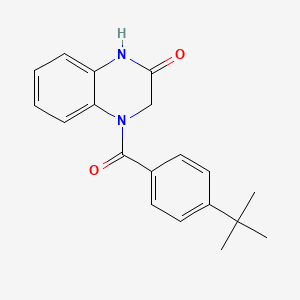

Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(4-amino-3-iodophenyl)acetate” is a compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 . It’s also known as "Methyl 2-(4-aMino-3-iodophenyl)acetate" . It’s important to note that this is not the exact compound you asked for, but it’s structurally similar.

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-amino-3-iodophenyl)acetate” consists of 9 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . Again, this is not the exact compound you asked for, but it’s structurally similar.

Chemical Reactions Analysis

There is a study that discusses the mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines . Although this is not the exact compound you asked for, it might provide some insights into the chemical reactions of structurally similar compounds.

Physical And Chemical Properties Analysis

“Methyl 2-(4-amino-3-iodophenyl)acetate” is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

科学的研究の応用

Antitumor Agents

Compounds within the 2-(4-aminophenyl)benzothiazole class, which includes “Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate”, represent extremely potent and selective experimental antitumor agents . They have shown significant potential in the treatment of breast cancer .

Mechanisms of Acquired Resistance

This compound has been used in studies to understand the mechanisms of acquired resistance to antitumor agents. For instance, it has been used to study the resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines .

Drug Bioactivation Studies

“Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” has been used in studies to understand the bioactivation of drugs. It has been found that cytochrome P450 1A1-catalysed bioactivation is a key mechanism underlying the stark selectivity of these agents .

Studies on Arylhydrocarbon Receptors

This compound has been used in studies on arylhydrocarbon (AhR) receptors. It has been found that aberrant AhR signalling underlies at least in part acquired resistance to DF 203 .

DNA Adduct Studies

“Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” has been used in studies to understand the formation of DNA adducts. It has been found that the number and intensity of γH2AX foci, which report protection against DNA double strand breaks, fall significantly in cells resistant to DF 203 .

Adenosine Receptor Antagonists

Compounds similar to “Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” have been found to have high affinity and selectivity for A2a adenosine receptors . These compounds have therapeutic potential in inflammation-related diseases such as asthma, chronic obstructive pulmonary disease, and cancer .

特性

IUPAC Name |

methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-11(2,10(14)15-3)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETQLYCUPBNAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)N)I)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)

![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)

![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3000886.png)

![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)

![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)

![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)